(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol
Description
(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol is a fluorinated pyrrole derivative featuring a methanol substituent at the 2-position of the pyrrole ring and a 3-fluorophenyl group at the 1-position.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
[1-(3-fluorophenyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-7,14H,8H2 |
InChI Key |
DUGQNELKYPQBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=C2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with pyrrole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Structural Features
The compound's molecular formula is with a molecular weight of approximately 201.20 g/mol. The presence of the fluorine atom enhances its electronic properties, influencing its reactivity and biological interactions.
Medicinal Chemistry
Research indicates that (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol exhibits significant biological activity, particularly in:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to various diseases, which can be crucial in drug development.
- Receptor Modulation : Its ability to interact with biological receptors suggests applications in targeting specific pathways involved in disease mechanisms.
Therapeutic Potential
Similar compounds have demonstrated anti-inflammatory, analgesic, and anti-cancer properties. Preliminary studies suggest that this compound may possess comparable therapeutic potential, warranting further investigation into its efficacy against cancer and other diseases.
Case Studies
- Anti-Cancer Activity : A study on pyrrole derivatives revealed that compounds similar to this compound exhibited strong inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation . This suggests potential applications in developing new anticancer agents.
- Neuroprotective Effects : Research into pyrrole derivatives has also indicated their potential in treating neurodegenerative diseases by modulating acetylcholinesterase activity, which is vital for cognitive function .
Electronic Properties
The unique electronic characteristics of this compound make it a candidate for materials science applications, particularly in:
- Organic Electronics : Its ability to conduct electricity could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
Mechanism of Action
The mechanism of action of (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in various interactions with biological molecules. The hydroxymethyl group may also play a role in the compound’s activity by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Substituent Position Variations on the Aromatic Ring
The position of the fluorine atom on the phenyl ring significantly impacts molecular interactions. Key analogs include:
Findings :
Heterocycle Core Modifications
Replacing the pyrrole ring with other heterocycles alters electronic and steric profiles:
Findings :
- Pyrazole analogs (e.g., [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol) exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrrole derivatives .
- The pyrrole core in the target compound may facilitate stronger hydrogen bonding via the N–H group, critical for receptor engagement .
Halogen and Functional Group Variations
Substituent type (halogen vs. alkyl/aryl) influences bioactivity:
Findings :
- Isopropyl groups introduce steric bulk, which may disrupt binding to compact active sites, as seen in melanocortin receptor ligands .
Pyrrole Ring Modifications
Structural changes to the pyrrole ring impact conformational flexibility:
Findings :
- Ethylidene substitutions introduce conformational rigidity, which may enhance selectivity for specific receptors .
Biological Activity
Introduction
(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrole ring and a hydroxymethyl group. The presence of a fluorine atom enhances its biological activity, making it a candidate for drug development targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.20 g/mol. Its structure can be represented as follows:
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound can modulate receptor activity, influencing various biological pathways.
- Binding Affinity : The fluorine atom enhances binding affinity to biological targets, potentially increasing its efficacy in drug formulations.
Anticancer Properties
Studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit anticancer properties. For instance, related compounds have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell growth and division. In vitro assays revealed that certain derivatives can inhibit the growth of cancer cell lines at nanomolar concentrations .
Anti-inflammatory Effects
Similar compounds have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition supports the potential use of this compound in treating inflammatory diseases.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics and activities:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer, Anti-inflammatory | 0.86 - 15 | Strong binding affinity |
| Pyrrole Derivative A | Anticancer | 1.4 | Inhibits tubulin polymerization |
| Pyrrole Derivative B | Anti-inflammatory | 5 | Modulates cytokine release |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various pyrrole derivatives, including this compound. The compound was tested against multiple cancer cell lines, showing promising results with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Enzyme Inhibition Assay
In another investigation, the compound's ability to inhibit specific enzymes involved in inflammatory responses was assessed. Results indicated that it effectively reduced enzyme activity, supporting its potential as an anti-inflammatory agent .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
